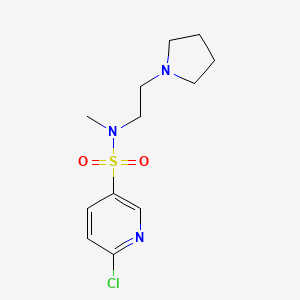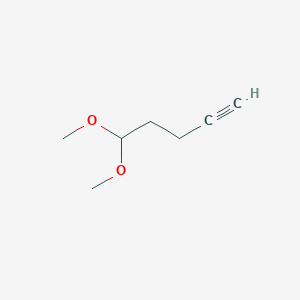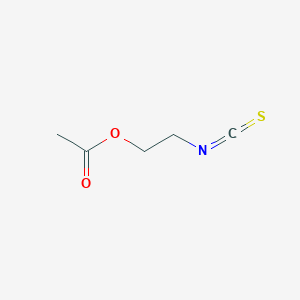
2-isothiocyanatoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isothiocyanatoethyl acetate is an organic compound characterized by the presence of an isothiocyanate group (N=C=S) attached to a 2-acetoxyethyl moiety. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-isothiocyanatoethyl acetate can be synthesized through several methods. One common approach involves the reaction of 2-acetoxyethylamine with thiophosgene or its derivatives under controlled conditions. Another method includes the use of carbon disulfide and primary amines to form dithiocarbamate intermediates, which are then desulfurized to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of 2-acetoxyethyl isothiocyanate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of amine bases and benign solvents like γ-butyrolactone under moderate heating (40°C) has been reported to enhance the sustainability and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-isothiocyanatoethyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with 2-acetoxyethyl isothiocyanate under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-isothiocyanatoethyl acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-acetoxyethyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and modulation of cellular pathways. Key molecular targets include cytochrome P450 enzymes, nuclear factor erythroid 2–related factor 2 (Nrf2), and nuclear factor kappa B (NF-κB) .
Comparación Con Compuestos Similares
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: 2-isothiocyanatoethyl acetate is unique due to its acetoxyethyl moiety, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. For instance, sulforaphane, derived from broccoli, is well-known for its potent anticancer properties, while phenyl isothiocyanate is commonly used in peptide sequencing .
Propiedades
Fórmula molecular |
C5H7NO2S |
|---|---|
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
2-isothiocyanatoethyl acetate |
InChI |
InChI=1S/C5H7NO2S/c1-5(7)8-3-2-6-4-9/h2-3H2,1H3 |
Clave InChI |
HOZDLDJFXUVQDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


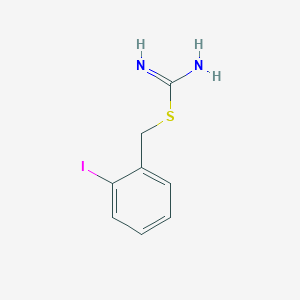
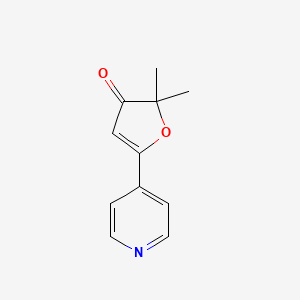
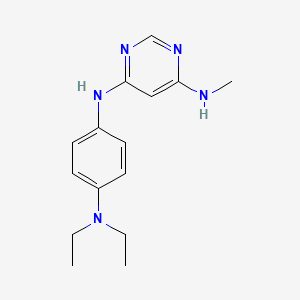
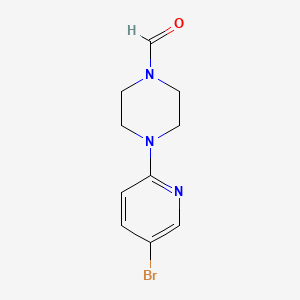
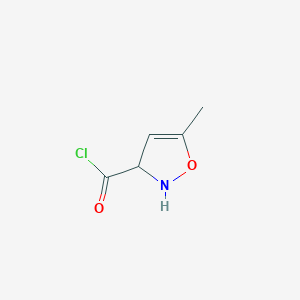
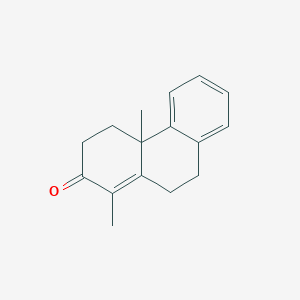
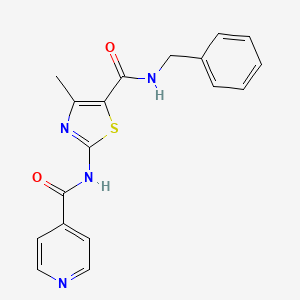
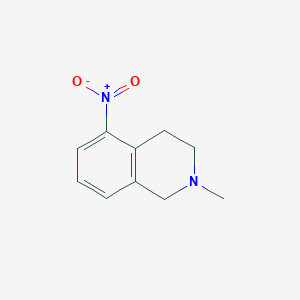
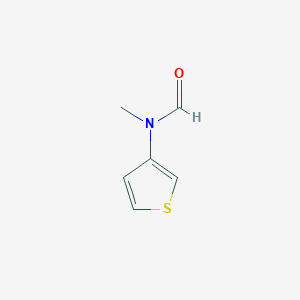
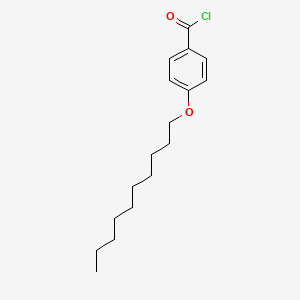
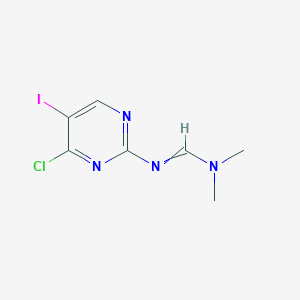
![Benzyl [trans-4-(hydrazinocarbonyl)cyclohexyl]carbamate](/img/structure/B8524717.png)
